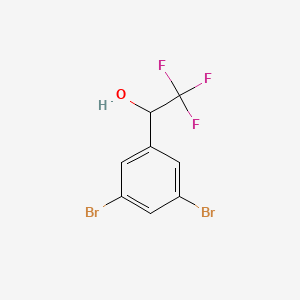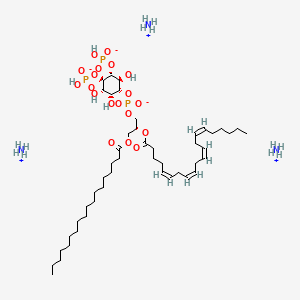
6-Fluoro-2,3-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 6 and 2,3 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve the overall efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-Dimethylterephthalic acid.
Reduction: 6-Fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
6-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Fluoro-2,3-dimethylbenzoic acid depends on its specific application. In biochemical contexts, the fluorine atom can interact with biological molecules, altering their behavior and function. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved often include interactions with active sites of enzymes or receptors, leading to changes in their activity.
類似化合物との比較
2,6-Dimethylbenzoic acid: Similar structure but lacks the fluorine atom, leading to different chemical properties.
4-Fluorobenzoic acid: Contains a fluorine atom but lacks the methyl groups, resulting in different reactivity.
2,3-Dimethylbenzoic acid: Similar structure but without the fluorine atom, affecting its chemical behavior.
Uniqueness: 6-Fluoro-2,3-dimethylbenzoic acid is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the methyl groups influence its solubility and interaction with other molecules.
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
6-fluoro-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChIキー |
MMIIPOTZEJCJMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)





![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)

